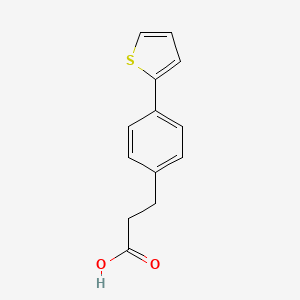

3-(4-Thiophen-2-yl-phenyl)-propionic acid

Description

3-(4-Thiophen-2-yl-phenyl)-propionic acid is a derivative of phenylpropionic acid featuring a thiophene ring substituted at the para position of the phenyl group.

Properties

IUPAC Name |

3-(4-thiophen-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c14-13(15)8-5-10-3-6-11(7-4-10)12-2-1-9-16-12/h1-4,6-7,9H,5,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLSPWAPVIDTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiophen-2-yl-phenyl)-propionic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Attachment to the Phenyl Group: The thiophene ring is then attached to a phenyl group through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.

Introduction of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiophen-2-yl-phenyl)-propionic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated, nitrated, or other substituted derivatives

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory Agents : The compound has been studied for its potential anti-inflammatory properties. Its structure allows it to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

- Pain Management : Similar compounds have shown analgesic effects, suggesting that 3-(4-Thiophen-2-yl-phenyl)-propionic acid may serve as a lead compound for developing new pain relief medications.

2. Biological Studies

- Receptor Interaction : Research indicates that this compound can act as a ligand for various receptors, including those involved in pain and inflammation pathways. Understanding these interactions can lead to the development of targeted therapies.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

3. Material Science

- Organic Electronics : The thiophene component enhances the electronic properties of the compound, allowing its use in organic semiconductors and photovoltaic devices. This application is particularly relevant in developing new materials for solar energy conversion.

Data Summary

The following table summarizes key findings related to the applications and biological activities of this compound:

| Application Area | Key Findings | References |

|---|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and analgesic properties | |

| Biological Studies | Acts as a ligand; possible antimicrobial effects | |

| Material Science | Useful in organic electronics due to enhanced electronic properties |

Case Studies

1. Anti-inflammatory Activity

- A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, supporting its use as a potential therapeutic agent.

2. Antimicrobial Testing

- In vitro assays demonstrated that the compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential utility in developing new antimicrobial agents.

3. Electronic Properties

- Research on organic semiconductors highlighted the use of thiophene derivatives in enhancing charge transport properties. The incorporation of this compound into polymer matrices improved the efficiency of organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Substituent Effects on Antioxidant Activity

Antioxidant activity in phenylpropionic acid derivatives is highly dependent on substituent type and position. Key findings from analogs include:

- 3-(4-Hydroxyphenyl)propionic acid : Exhibits the highest antioxidant activity among derivatives, with a TEAC value of 0.579 (DPPH and CUPRAC methods). The free acid form retains activity better than its esters (e.g., butyl ester: TEAC = 0.427) .

- 3-(3′-Hydroxyphenyl)propionic acid: Generated via gut microbiota metabolism of polyphenols, contributes to systemic antioxidant effects but with lower activity than para-hydroxylated analogs .

Inference for Target Compound : The thiophene substituent lacks hydroxyl groups critical for hydrogen donation, suggesting lower antioxidant activity than hydroxylated analogs. However, sulfur’s electron-rich nature might enable alternative radical quenching mechanisms.

Metabolic Pathways and Microbial Biotransformation

Microbial metabolism of phenylpropionic acids varies by substituent:

- Hydroxylated Derivatives : Gut microbiota metabolize 3-(3′-hydroxyphenyl)propionic acid into 3-hydroxyphenylacetic acid via α-oxidation . Dihydroxy derivatives (e.g., 3-(2,4-dihydroxyphenyl)-propionic acid) undergo oxidative ipso-rearrangement to trihydroxy intermediates, which are cleaved by extradiol dioxygenases .

- Methoxy and Methyl Derivatives : Increased lipophilicity may slow microbial degradation, prolonging systemic exposure .

Inference for Target Compound : The thiophene ring’s resistance to enzymatic cleavage (due to sulfur’s stability) might limit microbial metabolism, leading to prolonged circulation or alternative degradation pathways.

Physicochemical Properties

Substituents influence solubility, lipophilicity, and bioavailability:

Biological Activity

3-(4-Thiophen-2-yl-phenyl)-propionic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. The combination of a thiophene ring , a phenyl group , and a propionic acid moiety suggests diverse applications, particularly in anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The compound's chemical structure is characterized by:

- A thiophene ring which contributes to its electronic properties.

- A phenyl group that may enhance lipophilicity.

- A propionic acid functional group which can participate in various biochemical interactions.

This unique combination allows the compound to exhibit distinctive biological activities, making it a subject of ongoing research.

The biological activity of this compound is believed to involve several mechanisms:

- Anti-inflammatory Activity : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins.

- Antimicrobial Properties : The compound has shown potential against various pathogens, suggesting that it may disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation markers in cell cultures, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against several bacterial strains. Preliminary results suggest that it possesses activity comparable to standard antibiotics, indicating its potential as an alternative treatment for infections.

Case Studies and Research Findings

-

Study on Anti-inflammatory Properties :

- A study investigated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

-

Antimicrobial Efficacy :

- In another study, the compound was tested against antibiotic-resistant strains of bacteria. It demonstrated effective inhibition of growth, highlighting its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Results | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-induced macrophage model | Reduced cytokine levels by 40% | |

| Antimicrobial | Disk diffusion method | Inhibition zones comparable to ampicillin | |

| Cytotoxicity | MTT assay on cancer cell lines | IC50 values below 20 µM |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Formulation Development : Creating delivery systems that enhance bioavailability and target specific tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Thiophen-2-yl-phenyl)-propionic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophene moiety to the phenylpropionic acid backbone. For example, brominated intermediates (as in 3-(4-bromophenyl)propionic acid ) can be coupled with thiophene-2-boronic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) ensures high purity. Yield optimization may require temperature control (60–80°C) and palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR for carbonyl and aromatic carbon signals .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (0.1% TFA) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ for exact mass matching) .

Q. How should this compound be stored to ensure long-term stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Desiccants (silica gel) prevent hydrolysis of the carboxylic acid group. Periodic purity checks via TLC or HPLC are recommended .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodology :

- Cytotoxicity : MTT assay on cell lines (e.g., HeLa or HEK293) at concentrations ranging from 1–100 μM .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination using dose-response curves .

Advanced Research Questions

Q. How can computational methods improve the synthesis yield of this compound?

- Methodology : Quantum chemical calculations (DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize catalyst loading, solvent selection (e.g., DMF vs. THF), and reaction time . Machine learning models trained on similar phenylpropionic acid syntheses can also predict optimal conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Comparative Analysis : Compare experimental data with structurally analogous compounds (e.g., 3-(4-bromophenyl)propionic acid ).

- Dynamic NMR : Assess rotational barriers of the thiophene-phenyl bond if splitting suggests restricted rotation .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the thiophene ring (e.g., electron-withdrawing groups) and test for changes in pharmacological activity .

- Prodrug Design : Esterify the carboxylic acid group to improve membrane permeability, followed by hydrolysis studies in plasma .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .

Q. What computational tools can model the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like cyclooxygenase. Validate with MD simulations (GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the carboxylic acid group) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.